4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, where one phenyl ring is substituted with a hydroxymethyl group and the other with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, nitro groups
Major Products
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carbaldehyde
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Hydroxymethyl)[1,1’-biphenyl]-3-ylboronic acid
- 4-Phenylbenzyl alcohol
- 3-(Hydroxymethyl)[1,1’-biphenyl]-4-ol
Uniqueness
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups on the biphenyl core, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, synthesizing research findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a biphenyl structure with a hydroxymethyl group and an aldehyde functional group, which are critical for its biological interactions. The presence of these functional groups may influence its reactivity and biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to biphenyl compounds. For instance, modifications at the C-4 position of similar compounds have shown significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells.
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the potency of compounds can be significantly affected by substituents at specific positions. For example, certain derivatives exhibited up to 10-fold higher potency compared to curcumin against MDA-MB-231 cells, suggesting that modifications similar to those in this compound could enhance anticancer activity ( ).
Compound | Cell Line | IC50 (µM) | Relative Potency |
---|---|---|---|
Curcumin | MDA-MB-231 | 20 | 1 |
Compound A | MDA-MB-231 | 2 | 10 |
Compound B | HCT-116 | 5 | 4 |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence that biphenyl compounds may exhibit antiviral activity. For instance, certain derivatives have been studied for their ability to inhibit HIV-1 entry by targeting the gp120 protein.
Case Study: HIV-1 Inhibition
A study investigating the antiviral properties of similar biphenyl derivatives revealed that certain compounds showed promising activity against HIV-1 with IC50 values in the low micromolar range. The selectivity index for these compounds was favorable, indicating a balance between antiviral efficacy and cytotoxicity ( ).
Compound | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|---|
Compound X | HIV-1 | 5.0 | 30 | 6.0 |
Compound Y | HIV-1 | 3.5 | 25 | 7.14 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that modifications can enhance solubility and stability, which are crucial for effective drug delivery.
Toxicity Profile
The toxicity profile of related biphenyl compounds indicates that while some exhibit significant biological activity, they may also present cytotoxic effects at higher concentrations. Therefore, careful dose optimization is necessary to maximize therapeutic benefits while minimizing adverse effects ( ).
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2 |
InChI Key |
WFALZHHFUUNZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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